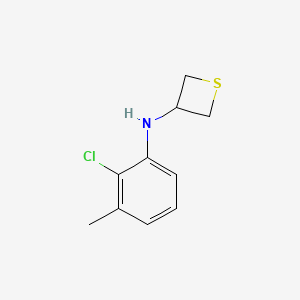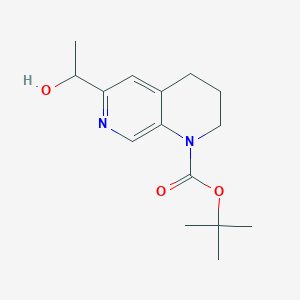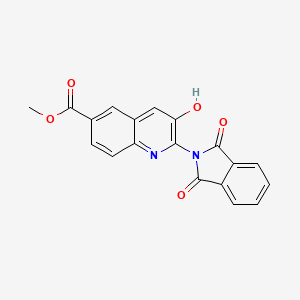
Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carboxylate is a complex organic compound that belongs to the class of isoindolinone derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindolinone scaffold . This is followed by further functionalization to introduce the quinoline and ester groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques, including condensation reactions, esterification, and purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
科学的研究の応用
Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Uniqueness
Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the isoindolinone and quinoline moieties makes it a versatile compound for various applications.
特性
分子式 |
C19H12N2O5 |
|---|---|
分子量 |
348.3 g/mol |
IUPAC名 |
methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxyquinoline-6-carboxylate |
InChI |
InChI=1S/C19H12N2O5/c1-26-19(25)10-6-7-14-11(8-10)9-15(22)16(20-14)21-17(23)12-4-2-3-5-13(12)18(21)24/h2-9,22H,1H3 |
InChIキー |
RIOMNNKNSTYYAE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=CC(=C(N=C2C=C1)N3C(=O)C4=CC=CC=C4C3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-(tert-butoxycarbonyl)-5-[2-(piperidin-1-yl)ethoxy]-1H-indol-2-yl}boronic acid](/img/structure/B13321724.png)
![2-[Amino(cyclopropyl)methyl]-4-bromophenol](/img/structure/B13321732.png)

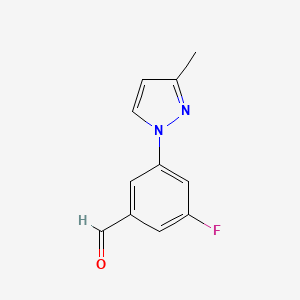
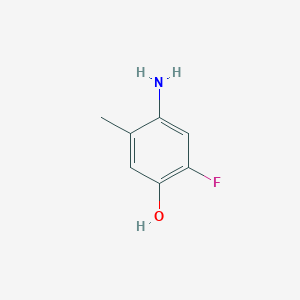
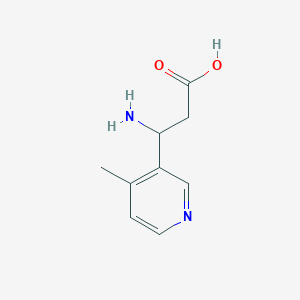
![tert-Butyl (7S,8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13321766.png)
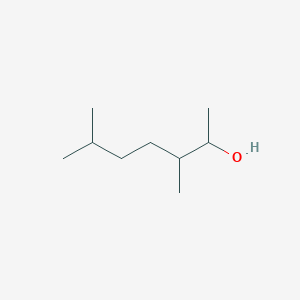

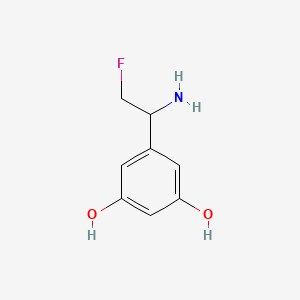
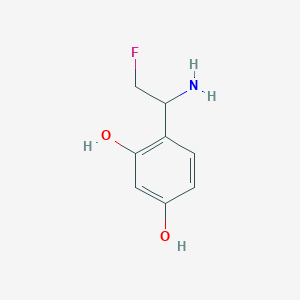
![2-[(1-Phenylethyl)amino]propanoic acid](/img/structure/B13321781.png)
